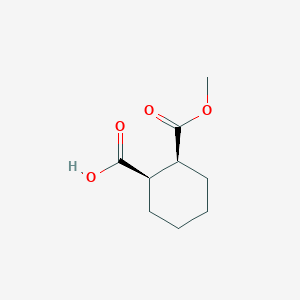

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

Description

Properties

IUPAC Name |

(1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPVRGRPPYECC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451674 | |

| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-91-5, 111955-05-6 | |

| Record name | 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid basic properties

An In-depth Technical Guide on the Core Basic Properties of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 111955-05-6, is a diester-carboxylic acid derivative of cyclohexane.[1] Its molecular formula is C9H14O4, and it has a molecular weight of approximately 186.21 g/mol .[1][] This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The cis-stereochemistry of the carbomethoxy and carboxylic acid groups provides specific stereochemical control in the synthesis of complex molecules.[1] This guide provides a detailed overview of its fundamental chemical and physical properties, experimental protocols for their determination, and a logical synthesis pathway.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and related isomers is presented in Table 1. It is important to note that experimental data for the target compound is limited in the available literature. Therefore, some data presented is for structurally related isomers or is based on computational predictions.

Table 1: Summary of Quantitative Data

| Property | Value | Source |

| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid | [] |

| CAS Number | 111955-05-6 | [1] |

| Molecular Formula | C9H14O4 | [1][] |

| Molecular Weight | 186.21 g/mol | [] |

| XLogP3 | 1.2 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

| Complexity | 212 | [1] |

| pKa (Predicted for related structures) | 4.66 ± 0.10 (for 4-carbomethoxy isomer) | [4] |

| Melting Point (for related structure) | 112-114 °C (for 4-carbomethoxy isomer) | [4] |

| Water Solubility (for related structure) | Slightly soluble (11 g/L at 25°C for 4-carbomethoxy isomer) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key properties are provided below.

Synthesis of this compound

This protocol is based on the selective mono-esterification of the corresponding anhydride.

-

Objective: To synthesize this compound from cis-1,2-cyclohexanedicarboxylic anhydride.

-

Materials:

-

cis-1,2-Cyclohexanedicarboxylic anhydride

-

Anhydrous methanol

-

Pyridine (as catalyst, optional)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent).

-

Add anhydrous methanol (10-20 equivalents) to the flask.

-

Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

-

Determination of pKa by Potentiometric Titration

-

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

-

Materials:

-

This compound sample

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

-

Procedure:

-

Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Fill the burette with the standardized sodium hydroxide solution.

-

Add the titrant in small increments (e.g., 0.1-0.2 mL), recording the pH value after each addition.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

Determination of Melting Point

-

Objective: To determine the melting point range of the purified compound.

-

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

-

-

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Visualizations

The following diagram illustrates a logical synthesis pathway for this compound.

Caption: Synthesis of the target compound via methanolysis.

Conclusion

This compound is a functionally rich molecule with significant utility in synthetic chemistry. While comprehensive experimental data on its basic properties are not extensively reported, its structural features and the properties of related isomers suggest it is a stable compound amenable to a variety of chemical transformations. The protocols outlined in this guide provide a framework for its synthesis and the characterization of its fundamental properties, which are essential for its effective application in research and development.

References

Unraveling the Nomenclature of a Disubstituted Cyclohexane Derivative

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming chemical compounds to ensure clarity and avoid ambiguity. For the compound "cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid," the correct IUPAC name is cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid . This name is derived by carefully considering the parent structure, the principal functional groups, their positions, and the stereochemistry of the molecule.

Step-by-Step Derivation of the IUPAC Name:

-

Identifying the Parent Structure: The core of the molecule is a six-membered carbon ring, which is identified as a cyclohexane.

-

Determining the Principal Functional Group: The molecule contains two functional groups: a carboxylic acid (-COOH) and an ester (-COOCH₃). According to IUPAC nomenclature rules, the carboxylic acid group has higher priority than the ester group. Therefore, the carboxylic acid is designated as the principal functional group, and the compound is named as a derivative of cyclohexanecarboxylic acid.

-

Numbering the Cyclohexane Ring: The carbon atom of the cyclohexane ring attached to the principal functional group (the carboxylic acid) is assigned the number 1 position. The ring is then numbered in a way that gives the other substituent the lowest possible number. In this case, the ester group is at the adjacent carbon, so it is at the number 2 position.

-

Naming the Substituent: The substituent at the number 2 position is an ester group, specifically a methyl ester. In IUPAC nomenclature, when an ester group is treated as a substituent, it is named by replacing the "-ate" ending of the ester with "-oxycarbonyl." However, a more common and accepted practice for simple alkyl esters is to name the alkyl group and then the carboxylate part as a substituent. For a -COOCH₃ group, this is "methoxycarbonyl".

-

Indicating Stereochemistry: The prefix "cis-" is used to indicate the relative spatial arrangement of the two substituents on the cyclohexane ring. "Cis-" signifies that both the carboxylic acid group and the methoxycarbonyl group are on the same side of the ring.

By combining these elements in the correct order—stereochemistry, substituent with its locant, and the parent name—we arrive at the full IUPAC name: cis-2-(methoxycarbonyl)cyclohexanecarboxylic acid .

Structural and Chemical Information:

| Property | Value |

| Molecular Formula | C₉H₁₄O₄[1] |

| Molecular Weight | 186.2051 g/mol [1] |

| CAS Number | 111955-05-6[1] |

This compound is a valuable building block in organic synthesis, particularly in the creation of pharmaceuticals and other complex molecules where precise stereochemistry is crucial.[1]

Visualizing the Structure and Naming Logic:

To further clarify the relationship between the structure and its IUPAC name, the following diagram illustrates the numbering and stereochemistry of the molecule.

Caption: IUPAC naming logic for the target molecule.

References

An In-depth Technical Guide to Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a versatile dicarboxylic acid monoester that serves as a crucial building block in modern organic synthesis. Its rigid, stereochemically defined cyclohexane framework makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The cis configuration of the carbomethoxy and carboxylic acid groups provides a unique spatial arrangement that can be exploited to control the stereochemistry of subsequent reactions, rendering it a powerful tool for the synthesis of chiral compounds and natural products.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₄O₄, possesses a cyclohexane ring substituted at adjacent carbons with a carboxylic acid group and a methyl ester group in a cis relative stereochemistry. This arrangement dictates the conformational preferences of the molecule and its reactivity.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 111955-05-6 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [] |

| Appearance | White to off-white solid | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

The presence of both a carboxylic acid and an ester functional group allows for selective chemical transformations. The carboxylic acid can be activated for amide bond formation or reduction, while the ester provides a handle for hydrolysis or transesterification.

Synthesis of this compound

A common and efficient method for the synthesis of the cis-cyclohexane-1,2-dicarboxylic acid framework is through a Diels-Alder reaction, followed by subsequent transformations.

Figure 1: A generalized synthetic pathway to this compound.

Experimental Protocol: Synthesis of the Precursor, cis-1,2-Cyclohexanedicarboxylic Anhydride

A plausible synthetic route to this compound involves the initial formation of cis-1,2-cyclohexanedicarboxylic anhydride, which can then be selectively mono-esterified. The anhydride is typically prepared via a two-step process starting with a Diels-Alder reaction.

Step 1: Diels-Alder Reaction to form cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This reaction involves the [4+2] cycloaddition of a conjugated diene, such as 1,3-butadiene, with a dienophile, maleic anhydride.

-

Materials: 1,3-Butadiene (often generated in situ from 3-sulfolene), maleic anhydride, and a high-boiling solvent (e.g., xylene or toluene).

-

Procedure:

-

Maleic anhydride and 3-sulfolene are dissolved in xylene in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux. At elevated temperatures, 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas.

-

The in situ generated 1,3-butadiene reacts with maleic anhydride via a Diels-Alder reaction to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.

-

After the reaction is complete, the mixture is cooled, and the product crystallizes.

-

The crystalline product is collected by vacuum filtration and can be purified by recrystallization.

-

Step 2: Hydrogenation to cis-1,2-Cyclohexanedicarboxylic Anhydride

The double bond in the cyclohexene ring is reduced to yield the saturated cyclohexane derivative.

-

Materials: cis-4-Cyclohexene-1,2-dicarboxylic anhydride, a hydrogenation catalyst (e.g., Palladium on carbon), and a suitable solvent (e.g., ethyl acetate or ethanol).

-

Procedure:

-

The unsaturated anhydride is dissolved in the solvent in a hydrogenation vessel.

-

The catalyst is added to the solution.

-

The vessel is placed under a hydrogen atmosphere and agitated.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield cis-1,2-cyclohexanedicarboxylic anhydride.

-

Step 3: Selective Mono-Methanolysis

The final step involves the ring-opening of the anhydride with methanol to yield the desired mono-ester.

-

Materials: cis-1,2-Cyclohexanedicarboxylic anhydride and methanol.

-

Procedure:

-

The anhydride is dissolved in an excess of methanol.

-

The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (as monitored by techniques like TLC or NMR).

-

The excess methanol is removed under reduced pressure to afford this compound.

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~3.7 | singlet | 3H | -OCH₃ |

| ~2.8-3.0 | multiplet | 1H | H-1 |

| ~2.6-2.8 | multiplet | 1H | H-2 |

| ~1.2-2.2 | multiplets | 8H | Cyclohexane ring protons |

The broad singlet for the carboxylic acid proton is a characteristic feature. The chemical shifts of the protons on the cyclohexane ring are influenced by the electron-withdrawing nature of the substituents and their relative stereochemistry.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~170-175 | -COOCH₃ |

| ~52 | -OCH₃ |

| ~40-50 | C-1 and C-2 |

| ~20-35 | Other cyclohexane ring carbons |

The two carbonyl carbons of the carboxylic acid and the ester will appear at distinct downfield chemical shifts.[3] The methoxy carbon will be observed around 52 ppm, and the remaining cyclohexane carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~1730 | Strong | C=O stretch of the ester |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1200-1300 | Strong | C-O stretch |

The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.[4][5] Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid.

Applications in Drug Development

The rigid cyclohexane scaffold and the orthogonally reactive functional groups of this compound make it a valuable building block in the synthesis of pharmaceutically active compounds. Its defined stereochemistry is often crucial for achieving the desired biological activity and selectivity.

Conclusion

This compound is a fundamentally important molecule in organic synthesis with significant potential in drug discovery and development. Its well-defined structure, predictable reactivity, and the availability of straightforward synthetic routes make it an attractive starting material for the construction of complex and biologically active molecules. The comprehensive data presented in this guide will be of value to researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for cis-2-carbomethoxycyclohexane-1-carboxylic acid, a valuable building block in the development of pharmaceuticals and other complex organic molecules. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathway and experimental workflows.

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane ring with a carboxylic acid and a methyl ester group in a cis relative stereochemistry. This specific arrangement is crucial for its application as a rigid scaffold in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). The synthetic route detailed herein is a three-step process commencing with a Diels-Alder reaction to establish the cyclic core and the desired stereochemistry, followed by hydrogenation to saturate the ring, and concluding with a regioselective methanolysis of an anhydride intermediate.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence starting from commercially available reagents. The pathway is initiated by the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride. The resulting unsaturated anhydride is then catalytically hydrogenated to yield the saturated cis-anhydride. Finally, selective ring-opening of the anhydride with methanol affords the target half-ester.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data.

Step 1: Diels-Alder Reaction - Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The foundational step of this synthesis is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, which efficiently forms the cyclohexene ring with the desired cis stereochemistry.[1][2] To manage the gaseous nature of 1,3-butadiene, it is often generated in situ from 3-sulfolene.[1][3]

Experimental Protocol:

-

To a 25 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (3.6 g), maleic anhydride (3.0 g), and diglyme (7 mL).[1]

-

Heat the mixture gently with a heating mantle. The evolution of sulfur dioxide gas will be observed as bubbles.[1]

-

Once the bubbling commences, continue heating for an additional 5 minutes, or until the gas evolution ceases. The reaction temperature should be around 140 °C.[1]

-

Cool the flask to room temperature.[1]

-

Induce crystallization by adding cold water (35 mL) and scratching the bottom of the flask with a glass rod if necessary.[1]

-

Collect the resulting white crystalline solid by suction filtration and allow it to air dry thoroughly.[1][3]

Quantitative Data:

| Parameter | Value | Reference |

| 3-Sulfolene | 3.6 g | [1] |

| Maleic Anhydride | 3.0 g | [1] |

| Diglyme | 7 mL | [1] |

| Reaction Temperature | ~140 °C | [1] |

| Typical Yield | 84.6% | [3] |

| Melting Point | 104-106 °C | [3] |

Step 2: Catalytic Hydrogenation - Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride

The alkene functionality in cis-4-cyclohexene-1,2-dicarboxylic anhydride is reduced via catalytic hydrogenation to yield the saturated anhydride. This step is crucial for obtaining the desired cyclohexane backbone.

Experimental Protocol:

-

In a low-pressure catalytic hydrogenation apparatus, place cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.5 moles) and a suitable hydrogenation catalyst (e.g., 5% palladium on carbon or Adams' catalyst, PtO₂).[4][5] A patent describes the use of a nickel-based catalyst for this transformation in the molten state.[6]

-

The reaction can be carried out in a solvent such as absolute ethanol or without a diluent if the anhydride is molten.[4][6]

-

Pressurize the reaction vessel with hydrogen gas (typically 1-2 atmospheres).[4]

-

Agitate the mixture at room temperature or with gentle heating (a patent suggests 120-140 °C for the solvent-free reaction) until the theoretical amount of hydrogen is consumed.[4][6]

-

Upon completion, vent the hydrogen and filter the reaction mixture to remove the catalyst.

-

If a solvent was used, remove it under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | [4][6] |

| Catalyst | Nickel, Platinum oxide, or Palladium on Carbon | [4][5][6] |

| Hydrogen Pressure | 1-2 atm (for PtO₂) or higher for other catalysts | [4] |

| Reaction Temperature | Room temperature to 140 °C | [4][6] |

| Typical Yield | Quantitative | [6] |

| Melting Point | 36-37.5 °C | [6] |

Step 3: Methanolysis - Synthesis of this compound

The final step involves the regioselective ring-opening of cis-1,2-cyclohexanedicarboxylic anhydride with methanol to produce the target molecule. This reaction is typically acid-catalyzed. The following protocol is adapted from a similar procedure using ethanol.[4]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate or sulfuric acid.[4]

-

Heat the mixture to reflux for several hours to ensure complete conversion. The reaction progress can be monitored by techniques such as thin-layer chromatography or infrared spectroscopy (disappearance of the anhydride C=O stretches and appearance of the ester and carboxylic acid C=O stretches).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a dilute aqueous sodium bicarbonate solution to remove any unreacted diacid and the acid catalyst.

-

The target compound can be isolated from the organic layer. Further purification can be achieved by recrystallization or chromatography.

Quantitative Data (Estimated based on analogous reactions):

| Parameter | Value | Reference |

| Starting Material | cis-1,2-Cyclohexanedicarboxylic Anhydride | [4] |

| Reagent | Anhydrous Methanol (in excess) | [4] |

| Catalyst | p-Toluenesulfonic acid or Sulfuric acid | [4] |

| Reaction Temperature | Reflux | [4] |

| Typical Yield | >80% (estimated) | [4] |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Conclusion

The synthetic pathway described in this technical guide offers a reliable and scalable method for the preparation of this compound. The stereochemistry is controlled from the outset by a Diels-Alder reaction, and the subsequent transformations are high-yielding and well-documented in the chemical literature. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important chemical intermediate for their research and development needs.

References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 2. scribd.com [scribd.com]

- 3. sas.upenn.edu [sas.upenn.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

Technical Dossier: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a key intermediate in organic synthesis. It details the compound's chemical properties, including its molecular formula, and presents this information in a structured format for ease of reference by professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Formula

This compound is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a carbomethoxy group in a cis configuration. This specific stereochemistry plays a significant role in its reactivity and application in the synthesis of complex molecules.

The molecular formula for this compound has been determined to be C9H14O4 [1][][3].

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H14O4 | [1][][3] |

| Molecular Weight | 186.21 g/mol | [] |

| CAS Number | 111955-05-6 | [1] |

Logical Representation of Chemical Identity

The chemical identity of a compound can be represented through a logical hierarchy, starting from its common name to its precise molecular formula. The following diagram illustrates this relationship for this compound.

References

In-Depth Technical Guide: Molecular Weight of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a compound of interest in various chemical and pharmaceutical research fields.

Chemical Identity and Formula

This compound is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a carbomethoxy group in a cis configuration. Its chemical structure is fundamental to determining its molecular weight.

The molecular formula for this compound is C9H14O4 [1][][3].

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[4][5][6] |

| Hydrogen | H | ~1.008[7][8][9][10] |

| Oxygen | O | ~15.999[11][12][13][14][15] |

Table 2: Molecular Weight Calculation for C9H14O4

| Element | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |

| Carbon (C) | 9 | ~12.011 | 108.099 |

| Hydrogen (H) | 14 | ~1.008 | 14.112 |

| Oxygen (O) | 4 | ~15.999 | 63.996 |

| Total Molecular Weight | ~186.207 |

The calculated molecular weight is approximately 186.207 g/mol . This value is consistent with published data, which report the molecular weight as 186.2051 g/mol and 186.21 g/mol [1][].

Logical Relationship of Molecular Weight Calculation

The determination of a compound's molecular weight is a foundational calculation in chemistry, directly derived from its molecular formula and the atomic weights of its elements.

Caption: Logical flow for calculating molecular weight.

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a theoretical calculation based on the chemical formula and established atomic weights. As such, experimental protocols for its determination (beyond techniques like mass spectrometry for verification) and diagrams of signaling pathways are not applicable to this specific topic. The provided information is based on fundamental chemical principles.

References

- 1. a2bchem.com [a2bchem.com]

- 3. cis-3-Carbomethoxycyclohexane-1-carboxylic acid | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid, a substituted cyclohexane derivative, holds significance as a versatile building block in organic synthesis. Its rigid, stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the compound's history, detailed synthetic protocols, physicochemical properties, and its role in various synthetic pathways.

Introduction and Historical Context

The exploration of substituted cyclohexane rings has been a cornerstone of organic chemistry for over a century, driven by the prevalence of this motif in natural products and bioactive molecules. The specific history of this compound is intrinsically linked to the development of synthetic methodologies for constructing functionalized alicyclic ring systems.

While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its conceptual origins can be traced to the pioneering work on the Dieckmann condensation by German chemist Walter Dieckmann in the late 19th and early 20th centuries. The Dieckmann condensation, an intramolecular Claisen condensation of diesters, provides an elegant and efficient method for the formation of five- and six-membered cyclic β-keto esters. The synthesis of this compound is a direct application of this fundamental reaction, starting from a pimelate ester. Subsequent advancements in stereoselective synthesis and purification techniques in the 20th century have made this and related compounds readily accessible for research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following table summarizes key quantitative data for the compound.

| Property | Value | Reference |

| CAS Number | 111955-05-6 | [] |

| Molecular Formula | C₉H₁₄O₄ | [] |

| Molecular Weight | 186.21 g/mol | [] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | |

| pKa | ~4-5 (estimated for carboxylic acid) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.7 ppm), the protons on the cyclohexane ring (a complex multiplet in the region of 1.2-2.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet, typically downfield >10 ppm, which is solvent and concentration dependent).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and carboxylic acid, typically in the 170-180 ppm range), the methoxy carbon (around 52 ppm), and the carbons of the cyclohexane ring (in the aliphatic region, 20-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the ester will appear around 1735 cm⁻¹, and the C=O stretch for the carboxylic acid will be observed around 1710 cm⁻¹.[2]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the Dieckmann condensation of a dialkyl pimelate followed by the hydrolysis of the resulting β-keto ester.

Step 1: Dieckmann Condensation of Dimethyl Pimelate

This step involves the base-catalyzed intramolecular cyclization of dimethyl pimelate to form methyl 2-oxocyclohexanecarboxylate.

Materials:

-

Dimethyl pimelate

-

Sodium methoxide

-

Anhydrous toluene

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium methoxide in methanol is prepared, and the methanol is subsequently removed under reduced pressure to yield dry sodium methoxide powder.

-

Anhydrous toluene is added to the flask containing the sodium methoxide.

-

Dimethyl pimelate is added dropwise to the stirred suspension of sodium methoxide in toluene at a controlled temperature (e.g., reflux).

-

The reaction mixture is heated under reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting sodium enolate of the β-keto ester is hydrolyzed by the careful addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-oxocyclohexanecarboxylate.

-

The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Methyl 2-Oxocyclohexanecarboxylate

The β-keto ester is then hydrolyzed to the target carboxylic acid.

Materials:

-

Methyl 2-oxocyclohexanecarboxylate

-

Sodium hydroxide or potassium hydroxide

-

Methanol or ethanol

-

Water

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Methyl 2-oxocyclohexanecarboxylate is dissolved in a mixture of methanol (or ethanol) and water.

-

A solution of sodium hydroxide or potassium hydroxide is added, and the mixture is stirred at room temperature or gently heated to effect hydrolysis. The reaction is monitored by TLC.

-

Once the hydrolysis is complete, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the carboxylic acid.

-

The product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

-

Further purification can be achieved by recrystallization.

Synthetic Pathways and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its defined stereochemistry allows for the controlled introduction of functionality onto the cyclohexane scaffold.

General Synthetic Utility

The presence of two distinct carbonyl functionalities, an ester and a carboxylic acid, allows for selective chemical transformations. The carboxylic acid can be converted to an amide, an acid chloride, or reduced to an alcohol, while the ester can be hydrolyzed or reduced under different conditions. This differential reactivity is a key feature for its use as a synthetic building block.

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Role in Drug Development

For instance, this compound could be a precursor in the synthesis of enzyme inhibitors, where the carboxylic acid group mimics a substrate and the substituted cyclohexane ring provides the necessary steric and electronic properties for binding. The logical relationship in such a drug design process is depicted below.

References

An In-depth Technical Guide on the Theoretical Properties of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

This technical guide provides a comprehensive overview of the theoretical properties of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Properties

This compound, with the CAS Number 111955-05-6, possesses a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol .[1] The cis-configuration of the carbomethoxy and carboxylic acid groups on the cyclohexane ring imparts specific stereochemical properties that are advantageous in the synthesis of complex molecular architectures.[2]

Computed Physicochemical and Topological Properties

A summary of the key computed properties for this compound is presented in the table below. These values are computationally derived and provide a theoretical basis for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Weight | 186.2051 g/mol | [2] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Complexity | 212 | [2] |

| Heavy Atom Count | 13 | [2] |

| Defined Atom Stereocenter Count | 2 | [2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Structural and Conformational Analysis

Key Torsion Angles from a Related Structure

The following table summarizes key torsion angles for the carboxyl and carboxylate groups relative to the cyclohexane ring in rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate, which can serve as a model for the conformation of this compound.

| Torsion Angle | Value (°) |

| C1–C2–C21–O22 (Carboxyl) | 174.9 (2) |

| C2–C1–C11–O11 (Carboxylate) | -145.4 (2) |

Data obtained from the crystallographic study of rac-Ammonium cis-2-carboxycyclohexane-1-carboxylate.[3]

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed method involves the selective hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate.

Synthesis of this compound

Objective: To synthesize this compound via partial hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate.

Materials:

-

Dimethyl cis-1,2-cyclohexanedicarboxylate

-

Potassium Hydroxide (KOH)

-

Methanol

-

Hydrochloric Acid (HCl), 2M

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of dimethyl cis-1,2-cyclohexanedicarboxylate in methanol.

-

Hydrolysis: While stirring at room temperature, slowly add a solution of 0.95 equivalents of potassium hydroxide in methanol to the flask. The use of slightly less than one equivalent of base is crucial to favor the formation of the mono-acid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid and di-acid products.

-

Solvent Removal: Once the reaction is deemed complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Extraction: Extract the acidified aqueous layer with several portions of diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Spectroscopic Properties

Specific experimental spectra for this compound are not available. The following sections describe the expected spectroscopic characteristics based on the functional groups present and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and ester functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C=O (Ester) | ~1735 | Stretching vibration |

| C-O (Carboxylic Acid/Ester) | 1300-1000 | Stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

-OCH₃ Protons: A sharp singlet corresponding to the three methyl protons of the ester group is anticipated around 3.7 ppm.

-

Cyclohexane Protons: A series of complex multiplets would be observed in the aliphatic region (approximately 1.2-2.5 ppm) corresponding to the protons on the cyclohexane ring.

¹³C NMR:

-

C=O (Carboxylic Acid): A resonance is expected in the range of 175-185 ppm.

-

C=O (Ester): A resonance is expected in the range of 170-175 ppm.

-

-OCH₃ Carbon: The methyl carbon of the ester should appear around 52 ppm.

-

Cyclohexane Carbons: Resonances for the six carbons of the cyclohexane ring are expected in the aliphatic region, typically between 20-50 ppm.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from cis-1,2-Cyclohexanedicarboxylic Anhydride.

References

Methodological & Application

Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of cis-2-carbomethoxycyclohexane-1-carboxylic acid, a valuable building block in organic and medicinal chemistry. Its specific stereochemistry makes it a key intermediate in the development of novel therapeutics and complex organic molecules.

Introduction

This compound (CAS No. 111955-05-6) is a dicarboxylic acid monoester derivative of cyclohexane. The cis-configuration of the carboxylic acid and carbomethoxy groups on the cyclohexane ring imparts distinct conformational properties that are crucial for its application in stereoselective synthesis. This compound serves as a versatile intermediate for introducing a 1,2-disubstituted cyclohexane moiety with defined stereochemistry into larger molecules.

The synthetic route detailed herein involves a two-step process commencing with the readily available cis-1,2-cyclohexanedicarboxylic anhydride. The first step is the hydrogenation of the corresponding unsaturated anhydride, followed by a selective mono-esterification through methanolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| cis-1,2-Cyclohexanedicarboxylic Anhydride | C₈H₁₀O₃ | 154.16 | 32-34 | IR (KBr, cm⁻¹): Characteristic anhydride C=O stretching bands. |

| This compound | C₉H₁₄O₄ | 186.21 | Not explicitly found | ¹H NMR, ¹³C NMR, IR: See detailed experimental section for expected characteristic peaks. |

Experimental Protocol

This protocol is divided into two main stages: the preparation of the saturated anhydride intermediate and its subsequent conversion to the target monoester.

Part 1: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride

This procedure is adapted from the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1]

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride

-

Adams platinum oxide catalyst (PtO₂)

-

Absolute ethanol

-

Low-pressure catalytic hydrogenation apparatus

Procedure:

-

Set up a low-pressure catalytic hydrogenation apparatus.

-

In a 500-mL Pyrex centrifuge bottle, place 0.5 g of Adams platinum oxide catalyst and 20 mL of absolute ethanol.

-

Connect the bottle to a calibrated low-pressure hydrogen tank. Evacuate the bottle and fill it with hydrogen twice to ensure an inert atmosphere.

-

Admit hydrogen to the system until the pressure reaches 1-2 atmospheres (15-30 lb.) and shake the bottle for 20-30 minutes to reduce the platinum oxide.

-

Stop the shaker, evacuate the bottle, and admit air.

-

Add 226 g (1 mole) of diethyl cis-Δ⁴-tetrahydrophthalate (prepared from cis-4-cyclohexene-1,2-dicarboxylic anhydride) to the bottle. Rinse the container with 10 mL of absolute ethanol and add it to the reaction mixture.

-

Evacuate the bottle and fill it with hydrogen twice.

-

Admit hydrogen to the system until the pressure is 25-30 lb. (approximately 2 atmospheres).

-

Shake the bottle until the theoretical amount of hydrogen (1 mole) has been absorbed, and the pressure ceases to drop (typically 3-5 hours).

-

Evacuate the bottle and admit air.

-

Remove the catalyst by filtration through a small Hirsch funnel. Wash the bottle with 15 mL of alcohol and pour it through the funnel.

-

Distill most of the solvent at 25-35 mm Hg.

-

Distill the residue under reduced pressure to yield diethyl cis-hexahydrophthalate.

-

The diethyl ester is then hydrolyzed to cis-1,2-cyclohexanedicarboxylic acid, which is subsequently dehydrated to the anhydride.

Part 2: Synthesis of this compound

This procedure involves the selective mono-esterification of the cis-anhydride. A general procedure for the methanolysis of a similar anhydride is adapted here.

Materials:

-

cis-1,2-Cyclohexanedicarboxylic anhydride

-

Anhydrous methanol

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride in a minimal amount of anhydrous methanol. An excess of methanol can be used as both reactant and solvent.

-

Stir the mixture at room temperature. The reaction is often exothermic. To ensure completion, the reaction mixture can be gently heated to reflux for a short period (e.g., 1 hour).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the anhydride starting material.

-

Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Expected Characterization Data:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the aliphatic region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[2][3]

-

¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 170-185 ppm. The methoxy carbon of the ester will appear around 52 ppm. The aliphatic carbons of the cyclohexane ring will resonate in the upfield region.[2]

-

IR Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. Two distinct C=O stretching bands are expected: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ester (around 1735 cm⁻¹).[4][5]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

Caption: Reaction scheme for the synthesis of the target molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. spectrabase.com [spectrabase.com]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its rigid cyclohexane scaffold, combined with the specific cis-stereochemical arrangement of the carboxylic acid and methyl ester functionalities, offers unique opportunities for the construction of complex molecular architectures. This compound is particularly useful in the stereoselective synthesis of fused and bridged bicyclic systems, which are common motifs in pharmaceuticals, agrochemicals, and natural products. The differential reactivity of the carboxylic acid and the ester group allows for selective transformations, making it a strategic starting material for creating diverse molecular libraries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 111955-05-6 | N/A |

| Molecular Formula | C₉H₁₄O₄ | N/A |

| Molecular Weight | 186.21 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |

Experimental Applications

While specific, detailed experimental protocols starting directly from this compound are not extensively documented in readily available literature, its structural features strongly suggest its utility in several key synthetic transformations. Below, we provide detailed, representative protocols for plausible applications based on established organic chemistry principles, such as the synthesis of bicyclic lactams and Dieckmann condensation products.

Application 1: Synthesis of a Fused Bicyclic Lactam

The cis-relationship of the carboxylic acid and the ester group makes this molecule an ideal precursor for the synthesis of fused bicyclic lactams upon reaction with a primary amine. This transformation involves an initial amidation of the more reactive carboxylic acid, followed by an intramolecular cyclization via aminolysis of the ester.

Experimental Protocol: Synthesis of a cis-fused Octahydroisoindolone Derivative

This protocol describes the synthesis of a bicyclic lactam, a key intermediate for various biologically active compounds.

-

Amide Formation:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the desired primary amine (e.g., benzylamine, 1.1 eq) dropwise.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide.

-

-

Intramolecular Lactamization:

-

Dissolve the crude amide from the previous step in a suitable solvent such as toluene or xylene (0.2 M).

-

Add a base, for example, sodium methoxide (1.5 eq).

-

Heat the reaction mixture to reflux (typically 110-140 °C) for 6-12 hours.

-

Monitor the formation of the lactam by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Intermediate Amide | This compound | EDC, DMAP, Benzylamine | DCM | 16 | 25 | 90 |

| 2 | Bicyclic Lactam | Intermediate Amide | Sodium Methoxide | Toluene | 8 | 110 | 75 |

Experimental Workflow

Application 2: Dieckmann Condensation for Bicyclic β-Keto Ester Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While the starting material is a monoester, it can be readily converted to a diester and subsequently undergo a Dieckmann condensation. This pathway is a powerful tool for the construction of five- and six-membered rings.

Experimental Protocol: Synthesis of a Bicyclic β-Keto Ester

This protocol outlines the conversion of the starting material to a diester, followed by an intramolecular cyclization.

-

Esterification of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in an excess of a suitable alcohol (e.g., ethanol) containing a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude diester.

-

-

Dieckmann Condensation:

-

To a suspension of a strong base, such as sodium hydride (NaH, 1.5 eq), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the crude diester from the previous step in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench by the addition of a weak acid (e.g., acetic acid) until the mixture is neutral.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting β-keto ester by column chromatography.

-

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Diethyl Ester | This compound | Ethanol, H₂SO₄ | Ethanol | 5 | 78 | 95 |

| 2 | Bicyclic β-Keto Ester | Diethyl Ester | NaH | THF | 3 | 66 | 80 |

Signaling Pathway / Logical Relationship

Conclusion

This compound represents a powerful and versatile building block for the synthesis of complex cyclic and bicyclic molecules. Its unique stereochemistry and bifunctional nature allow for a range of strategic transformations, leading to the efficient construction of scaffolds relevant to drug discovery and materials science. The provided protocols, while illustrative, are based on well-established chemical principles and offer a solid foundation for researchers to explore the synthetic potential of this valuable compound. Further investigation into its applications is warranted and is likely to uncover novel and efficient routes to important chemical entities.

Application Notes and Protocols: Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-carbomethoxycyclohexane-1-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its rigid cyclohexane scaffold, coupled with the differential reactivity of its carboxylic acid and methyl ester functionalities, provides a unique platform for the construction of complex molecular architectures. The cis-stereochemical relationship between the two substituents offers distinct conformational constraints that can be exploited in stereoselective synthesis. These attributes make it a significant intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The strategic positioning of the carboxylic acid and ester groups on the cyclohexane ring allows for a range of chemical manipulations, making it a valuable starting material for the synthesis of diverse molecular scaffolds.

Synthesis of Amide Derivatives for Bioactive Molecules

The carboxylic acid moiety of this compound can be selectively activated and coupled with a variety of amines to form amide bonds. This transformation is fundamental in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications. For instance, this scaffold has been incorporated into the structure of complex diketopiperazine derivatives designed as novel inhalation carriers for drug delivery.

A representative transformation involves the coupling of this compound with a primary or secondary amine in the presence of a suitable coupling agent. The resulting amide retains the carbomethoxy group, which can be further modified in subsequent synthetic steps, such as hydrolysis to the diacid, reduction to the diol, or amidation to a diamide.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of an amide derivative from this compound and a generic primary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DCM. To this solution, add the primary amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as TEA or DIPEA (1.5 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

-

If EDC was used, no filtration is necessary at this stage.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Data Presentation:

| Entry | Starting Acid (eq) | Amine (eq) | Coupling Agent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |

| 1 | 1.0 | 1.1 | DCC (1.2) | TEA (1.5) | DCM | 18 | 85 |

| 2 | 1.0 | 1.1 | EDC (1.2) | DIPEA (1.5) | DMF | 16 | 88 |

Table 1: Representative data for the amidation of this compound.

Visualizations

Reaction Scheme: Amide Synthesis

Caption: General reaction scheme for amide synthesis.

Experimental Workflow: Amide Coupling

Caption: Step-by-step workflow for amide coupling.

Conclusion

This compound is a readily available and highly useful synthetic intermediate. The protocols and application notes provided herein demonstrate its utility in the synthesis of amide derivatives, which are prevalent motifs in biologically active compounds. The distinct functionalities and stereochemistry of this molecule offer significant potential for the creation of diverse and complex molecular structures, making it a valuable tool for researchers in organic synthesis and drug discovery.

Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

Introduction

Cis-2-Carbomethoxycyclohexane-1-carboxylic acid is a valuable chiral building block in organic synthesis, prized for its rigid cyclohexane backbone and dual functional groups—a carboxylic acid and a methyl ester—in a defined cis stereochemical relationship. This unique arrangement allows for stereocontrolled transformations and the introduction of multiple stereocenters, making it a powerful tool for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the preparation, chiral resolution, and utilization of this compound in asymmetric synthesis. Its applications span from being a key intermediate in the synthesis of various pharmaceuticals and agrochemicals to serving as a strategic starting material for the construction of intricate molecular architectures with high precision.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| CAS Number | 111955-05-6 | [2][3] |

| Appearance | Off-white to light yellow powder | |

| IUPAC Name | (1R,2S)-2-methoxycarbonylcyclohexane-1-carboxylic acid (for one enantiomer) | [3] |

Synthesis of Racemic this compound

The racemic form of this compound can be reliably synthesized from the readily available cis-1,2-cyclohexanedicarboxylic anhydride. The procedure involves a straightforward mono-esterification reaction.

Experimental Protocol: Mono-esterification of cis-1,2-Cyclohexanedicarboxylic Anhydride

Materials:

-

cis-1,2-Cyclohexanedicarboxylic anhydride

-

Anhydrous methanol

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent) in anhydrous methanol (5-10 volumes).

-

Add a catalytic amount of pyridine (e.g., 0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

References

Application Notes and Protocols for Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving cis-2-carbomethoxycyclohexane-1-carboxylic acid, a versatile building block in organic synthesis. The protocols detailed below are representative procedures for its synthesis and subsequent transformations, including hydrolysis, esterification, and anhydride formation.

Synthesis via Dieckmann Condensation

This compound is accessible through a synthetic route commencing with the Dieckmann condensation of a dialkyl adipate, followed by alkylation and subsequent hydrolysis and decarboxylation steps. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3]

Signaling Pathway for Synthesis

References

Application Notes and Protocols for the Analysis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid. Given the limited availability of specific analytical data for this compound, the following protocols are based on established methods for closely related analogs, such as cyclohexane dicarboxylic acids and their esters. These methods serve as a robust starting point for developing and validating specific analytical procedures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of this compound. Due to the presence of a carboxylic acid group, reversed-phase chromatography with UV detection is a suitable approach.

Application Note: This HPLC method is designed to separate the cis and potentially present trans isomers of 2-Carbomethoxycyclohexane-1-Carboxylic Acid from other impurities. The method utilizes a C18 stationary phase and an acidic mobile phase to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape.

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. A common mobile phase is a gradient of acetonitrile in 0.1% phosphoric acid in water.

-

Gradient Elution: A starting condition of 20% acetonitrile, increasing to 80% over 20 minutes, is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm. Carboxylic acids generally have a weak chromophore, so detection at low UV wavelengths is necessary.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve a known concentration of the sample in the initial mobile phase composition (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.

-

Quantify the analyte using a calibration curve prepared from a series of standard solutions of known concentrations.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Retention Time | ~ 8.5 min |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Experimental Workflow:

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is required to convert the analyte into a more volatile form.[1][2]

Application Note: This GC-MS method is suitable for the sensitive detection and structural confirmation of this compound. The protocol involves a derivatization step to form a volatile ester, followed by separation on a non-polar capillary column and detection by mass spectrometry.[1]

Experimental Protocol:

-